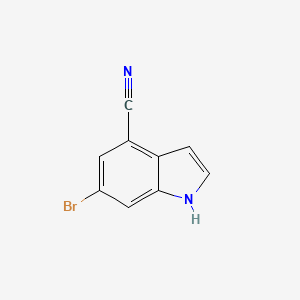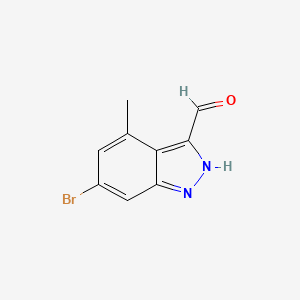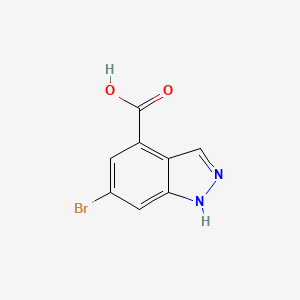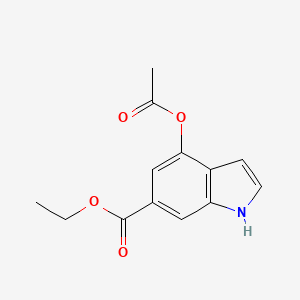![molecular formula C8H5BrN2O B1292619 6-Brom-1H-pyrrolo[3,2-c]pyridin-3-carbaldehyd CAS No. 1000341-75-2](/img/structure/B1292619.png)
6-Brom-1H-pyrrolo[3,2-c]pyridin-3-carbaldehyd
Übersicht
Beschreibung
The compound "6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" is a multifunctionalized pyrrole derivative. Pyrrole derivatives are of significant interest in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The bromo and carbaldehyde substituents on the pyrrole ring influence its reactivity and make it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related pyrrole-3-carbaldehydes has been reported through a one-pot three-component reaction involving 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This process utilizes a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation to access the functionalized pyrrole derivatives . Another approach for synthesizing substituted pyrrole carboxaldehydes involves the lithiation of a dimer of 3-bromo-6-dimethylamino-1-azafulvene, which acts as a formal equivalent of lithiopyrrole carboxaldehyde, leading to various substituted pyrrole-2-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group and its structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has been explored, with novel derivatives synthesized through condensation and alkylation reactions. These compounds have been characterized by NMR spectroscopy and confirmed by monocrystalline X-ray crystallography . The reactivity of such compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect their potential as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of a bromo substituent can make the compound more susceptible to nucleophilic substitution reactions. The carbaldehyde group is a reactive functional group that can participate in various chemical reactions, such as condensation to form Schiff bases or reduction to form alcohols. The crystal structure, as mentioned earlier, can also give insights into the compound's stability and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Halogenierte Heterocyclen
“6-Brom-1H-pyrrolo[3,2-c]pyridin-3-carbaldehyd” ist eine Art von halogeniertem Heterocyclus . Halogenierte Heterocyclen sind eine Klasse von Verbindungen, die in der medizinischen Chemie aufgrund ihrer einzigartigen Eigenschaften weit verbreitet sind. Sie können als Bausteine bei der Synthese verschiedener Arzneimittel verwendet werden .
Potenzielle Anwendung bei der Behandlung von Diabetes
Es gibt Hinweise darauf, dass Verbindungen, die dem “this compound” ähneln, potenzielle Anwendungen bei der Behandlung von Störungen mit erhöhtem Plasmaglukosegehalt, wie z. B. Hyperglykämie und Diabetes, haben könnten . Weitere Forschung ist jedoch erforderlich, um diese potenzielle Anwendung zu bestätigen.
Tubulin-Polymerisation
Einige Verbindungen, die dem “this compound” ähneln, wurden in vitro auf ihre Auswirkungen auf die Tubulin-Polymerisation auf zellulärer Ebene untersucht . Tubulin-Polymerisation ist ein kritischer Prozess bei der Zellteilung, und Verbindungen, die diesen Prozess beeinflussen können, haben potenzielle Anwendungen in der Krebstherapie.
Safety and Hazards
The compound is classified as having acute toxicity (oral), causing eye damage, skin irritation, and may cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Biochemische Analyse
Biochemical Properties
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can form hydrogen bonds with specific amino acids in proteins, influencing their structure and function .
Cellular Effects
The effects of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to disrupt tubulin polymerization, which is essential for cell division and intracellular transport . By affecting these processes, 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can alter cell proliferation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it has been shown to interact with the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization . This interaction disrupts microtubule dynamics, which is crucial for cell division and intracellular transport. Additionally, 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods . Long-term studies have shown that 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological processes . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Metabolic Pathways
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in the body . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is critical for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAJYPAYFEWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646775 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-75-2 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)









![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
